S-Ruxolitinib S-Ruxolitinib Ruxolitinib is a pyrazole substituted at position 1 by a 2-cyano-1-cyclopentylethyl group and at position 3 by a pyrrolo[2,3-d]pyrimidin-4-yl group. Used as the phosphate salt for the treatment of patients with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis and post-essential thrombocythemia myelofibrosis. It has a role as an antineoplastic agent and an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is a nitrile, a pyrrolopyrimidine and a member of pyrazoles.
Ruxolitinib, formerly known as INCB018424 or INC424, is an anticancer drug and a Janus kinase (JAK) inhibitor. It is a potent and selective inhibitor of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signalling and hematopoiesis. Myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, are often characterized by aberrant activation of the JAK-STAT pathway, leading to abnormal blood cell counts and thrombotic complications. By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signalling pathways and prevents abnormal blood cell proliferation. Due to a large number of patients with myeloproliferative neoplasms who have JAK2 mutations, ruxolitinib was the first ATP-competitive inhibitor of JAK1 and JAK2 ever developed. Ruxolitinib was first approved for the treatment of adult patients with myelofibrosis by the FDA in 2011, followed by EMA's approval in 2012. In 2014, it was approved for the treatment of polycythemia vera in adults who have an inadequate response to or are intolerant of [hydroxyurea] and in 2019, ruxolitinib was approved for use in steroid-refractory acute graft-versus-host disease in adults and children. The topical formulation of ruxolitinib is used to treat atopic dermatitis and vitiligo. It is being investigated for other inflammatory skin conditions. Ruxolitinib has been investigated to treat patients with coronavirus disease 2019 (COVID-19) accompanied by severe systemic hyperinflammation. In phase II clinical trials, ruxolitinib improved chest computed tomography and improved recovery in patients with lymphopenia. However, phase III clinical trials later determined that ruxolitinib was inadequate in meeting its primary endpoint of reducing the number of hospitalized COVID-19 patients who experienced severe complications thus the drug was not approved as a treatment for COVID-19.
Ruxolitinib is a Kinase Inhibitor and Janus Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Janus Kinase Inhibitor.
Ruxolitinib is a Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Protein Kinase Inhibitor.
Ruxolitinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis and resistant forms of polycythemia vera and graft-vs-host disease. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to rare instances of self-limited, clinically apparent idiosyncratic acute liver injury as well as to cases of reactivation of hepatitis B in susceptible individuals.
Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
See also: Ruxolitinib Phosphate (has salt form).
Brand Name: Vulcanchem
CAS No.: 941685-37-6
VCID: VC0543863
InChI: InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
SMILES: C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol

S-Ruxolitinib

CAS No.: 941685-37-6

Cat. No.: VC0543863

Molecular Formula: C17H18N6

Molecular Weight: 306.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

S-Ruxolitinib - 941685-37-6

Specification

CAS No. 941685-37-6
Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
IUPAC Name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Standard InChI InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
Standard InChI Key HFNKQEVNSGCOJV-OAHLLOKOSA-N
Isomeric SMILES C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
SMILES C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Canonical SMILES C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Appearance Solid powder
Colorform Colorless oil

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of S-Ruxolitinib mirrors that of its R-counterpart, with a pyrrolopyrimidine core facilitating interactions with the JAK kinase domain. Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₆
Molecular Weight306.16 g/mol
CAS Registry Number941678-49-5 (Ruxolitinib)
PubChem CID (S-enantiomer)50878566
Chiral CenterC3 position of the cyclopentyl group

The stereochemical distinction arises from the configuration at the C3 carbon of the cyclopentyl moiety, which dictates spatial orientation critical for JAK binding .

Pharmacokinetic Profile

Metabolism and Elimination

Hepatic metabolism via CYP3A4 constitutes the primary route for both enantiomers, with the following metabolic interactions identified:

CYP3A4 ModulatorEffect on AUCClinical Implication
Ketoconazole (inhibitor)+90%Requires 50% dose reduction
Rifampicin (inducer)-71%May necessitate dose escalation
Fluconazole (inhibitor)+234%Contraindicated without monitoring

Pharmacodynamic Characteristics

JAK Inhibition Potency

The differential activity between enantiomers is stark:

ParameterR-RuxolitinibS-Ruxolitinib
JAK1 IC₅₀0.40 nM5.0 nM
JAK2 IC₅₀0.68 nM6.8 nM
STAT3 Inhibition91% at 100 nM22% at 100 nM

This 10-fold potency difference stems from the S-enantiomer’s inability to form optimal hydrogen bonds with JAK1’s Glu966 and Leu959 residues, critical for ATP-competitive inhibition .

Immunomodulatory Effects

Though devoid of direct JAK inhibition, S-Ruxolitinib may modulate immune responses through:

  • Allosteric effects on cytokine receptor complexes

  • Competition with R-enantiomer for plasma protein binding sites

  • Alteration of metabolic enzyme kinetics via CYP3A4 saturation

Current Research Directions

Enantiomer-Specific Pharmacokinetics

Recent population PK modeling highlights knowledge gaps:

Research FocusKey FindingKnowledge Gap
Gender Differences25% higher female AUC for R-enantiomerS-enantiomer gender disparity unstudied
Renal Impairment Effects50% AUC increase in severe CKDDialysis clearance mechanisms unknown
Pediatric PharmacokineticsNo published dataDosing extrapolations unreliable

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator